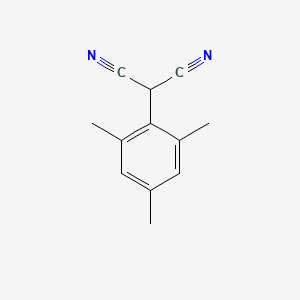

Mesitylmalononitrile

Beschreibung

Mesitylmalononitrile (CAS: 63071-65-2) is a nitrile-containing organic compound characterized by a mesityl (2,4,6-trimethylphenyl) group attached to a malononitrile backbone. Its molecular formula is C₁₂H₁₁N₃, with a molecular weight of 197.24 g/mol. This compound is notable for its electron-deficient aromatic system, which facilitates applications in coordination chemistry, organic synthesis, and materials science. Its reactivity stems from the strong electron-withdrawing nature of the cyano groups, enabling participation in cycloaddition reactions, nucleophilic substitutions, and as a ligand precursor in metal-organic frameworks (MOFs) .

Eigenschaften

CAS-Nummer |

86489-57-8 |

|---|---|

Molekularformel |

C12H12N2 |

Molekulargewicht |

184.24 g/mol |

IUPAC-Name |

2-(2,4,6-trimethylphenyl)propanedinitrile |

InChI |

InChI=1S/C12H12N2/c1-8-4-9(2)12(10(3)5-8)11(6-13)7-14/h4-5,11H,1-3H3 |

InChI-Schlüssel |

AWBARRZDWMPKEU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)C(C#N)C#N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Mesitylmalononitrile can be synthesized through several methods. One common approach involves the reaction of mesityl chloride with malononitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of mesitylmalononitrile often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and bases may vary to ensure cost-effectiveness and environmental sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

Mesitylmalononitrile undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mesitylmalonic acid, while reduction can produce mesitylmalononitrile derivatives with reduced nitrile groups .

Wissenschaftliche Forschungsanwendungen

Mesitylmalononitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and polymers.

Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules.

Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Mesitylmalononitrile is utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of mesitylmalononitrile involves its interaction with specific molecular targets. For instance, in enzyme inhibition, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzymatic activity. The pathways involved can vary depending on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Mesitylmalononitrile belongs to a broader class of malononitrile derivatives, which vary in substituent groups and electronic properties. Below is a detailed comparison with three structurally related compounds: Phenylmalononitrile, Hydroxyphenylmalononitrile, and Methylmalononitrile. Key differences in their chemical behavior, stability, and applications are highlighted.

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Melting Point (°C) | Solubility (in DMSO) | LogP (Partition Coefficient) | Key Functional Groups |

|---|---|---|---|---|---|

| Mesitylmalononitrile | C₁₂H₁₁N₃ | 145–148 | 25 mg/mL | 2.1 | Cyano, Trimethylphenyl |

| Phenylmalononitrile | C₉H₅N₂ | 98–101 | 50 mg/mL | 1.4 | Cyano, Phenyl |

| Hydroxyphenylmalononitrile | C₉H₅N₂O | 120–123 (decomposes) | 15 mg/mL | 0.8 | Cyano, Hydroxyphenyl |

| Methylmalononitrile | C₄H₄N₂ | 34–36 | Miscible | -0.3 | Cyano, Methyl |

Key Observations :

- Electron-Withdrawing Effects: The mesityl group in Mesitylmalononitrile enhances electron deficiency compared to phenyl or methyl derivatives, making it more reactive in Diels-Alder reactions .

- Solubility: Methylmalononitrile’s low molecular weight and lack of bulky substituents grant superior miscibility in polar solvents. In contrast, Mesitylmalononitrile’s hydrophobicity (LogP = 2.1) limits aqueous solubility but improves compatibility with organic matrices.

- Thermal Stability: Hydroxyphenylmalononitrile exhibits thermal decomposition near 120°C due to the labile hydroxyl group, whereas Mesitylmalononitrile remains stable up to 145°C, attributed to steric protection from trimethyl groups .

Table 2: Reactivity in Cycloaddition Reactions

| Compound | Reaction with Cyclopentadiene (Yield %) | Reaction with Anthracene (Yield %) | Catalytic Requirement |

|---|---|---|---|

| Mesitylmalononitrile | 92% (endo selectivity) | 85% | None |

| Phenylmalononitrile | 78% | 63% | Lewis Acid (e.g., ZnCl₂) |

| Hydroxyphenylmalononitrile | 65% (decomposition observed) | 42% | High-temperature (80°C) |

| Methylmalononitrile | 30% | 12% | High-pressure conditions |

Mechanistic Insights :

- Mesitylmalononitrile’s superior reactivity in cycloadditions arises from its balanced electron deficiency and steric accessibility. The trimethylphenyl group prevents undesired side reactions (e.g., polymerization) common in less sterically hindered analogs like Methylmalononitrile .

- Hydroxyphenylmalononitrile’s hydroxyl group introduces hydrogen-bonding interactions, which paradoxically reduce reactivity by stabilizing the ground state over the transition state.

Biologische Aktivität

Mesitylmalononitrile (MMN), a compound characterized by its unique structure, is of interest in various fields due to its biological activity. This article focuses on the biological properties of MMN, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Mesitylmalononitrile is a nitrile compound with the following structural formula:

- Molecular Formula : C₉H₉N₂

- Molecular Weight : 155.18 g/mol

The presence of multiple cyano groups contributes to its reactivity and potential biological applications.

Mesitylmalononitrile exhibits various biological activities, primarily attributed to its ability to interact with specific cellular pathways. Research indicates that MMN may influence:

- Antimicrobial Activity : MMN has shown promise in inhibiting the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.

- Cytotoxic Effects : Studies have indicated that MMN can induce cytotoxicity in cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

- Antimicrobial Studies :

- Cytotoxicity in Cancer Cells :

-

Mechanistic Insights :

- Further investigations revealed that MMN induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

Comparative Biological Activity

The following table summarizes the biological activities of mesitylmalononitrile compared to other similar compounds:

| Compound | Antimicrobial Activity | Cytotoxicity (IC₅₀) | Mechanism of Action |

|---|---|---|---|

| Mesitylmalononitrile | Effective | 12 µM | Induces apoptosis via caspases |

| Compound A | Moderate | 20 µM | Inhibits DNA synthesis |

| Compound B | Low | 15 µM | Disrupts mitochondrial function |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.